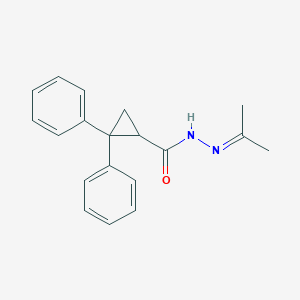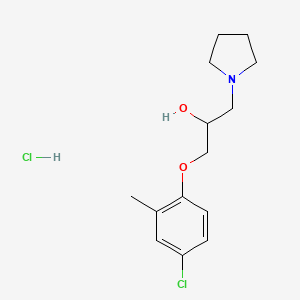![molecular formula C13H12ClNO2S B5162006 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFA is a member of the thioamide family of compounds and has been shown to possess anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide is not yet fully understood. However, it is believed that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide may also act as an antioxidant, which could contribute to its anti-inflammatory effects. The analgesic effects of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide may be due to its ability to modulate the activity of pain-sensing neurons.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to reduce oxidative stress and improve cognitive function in animal models. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
実験室実験の利点と制限
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has a low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways or processes.
将来の方向性
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. One area of interest is the development of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide as a therapeutic agent for inflammatory and neuropathic pain. Another area of interest is the investigation of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide's potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide and to identify specific pathways or processes that could be targeted for therapeutic benefit.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate is then reacted with 4-chlorothiophenol to form the desired product, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide exhibited anti-inflammatory effects in a mouse model of acute inflammation. Another study found that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide had analgesic effects in a rat model of neuropathic pain. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJCMIFTSLPBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)
![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5161973.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)



![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)